molecular formula C20H21NO2 B1612143 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde CAS No. 262291-69-0

9-Hexyl-9H-carbazole-3,6-dicarbaldehyde

Cat. No.: B1612143
CAS No.: 262291-69-0
M. Wt: 307.4 g/mol
InChI Key: NCBOYZMHOSWKBG-UHFFFAOYSA-N
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Description

9-Hexyl-9H-carbazole-3,6-dicarbaldehyde is an organic compound with the molecular formula C20H21NO2. It is a derivative of carbazole, a nitrogen-containing heterocyclic compound. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

9-Hexyl-9H-carbazole-3,6-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Hexyl-9H-carbazole-3,6-dicarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde depends on its application. In organic electronics, it functions as a charge transport material due to its conjugated structure, which allows for efficient electron and hole transport. In biological systems, its mechanism of action may involve interactions with cellular components, leading to antioxidant or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde
  • 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde
  • 3,6-Dibromo-9-hexyl-9H-carbazole

Uniqueness

9-Hexyl-9H-carbazole-3,6-dicarbaldehyde is unique due to its hexyl substituent, which enhances its solubility in organic solvents and improves its processability in industrial applications. Compared to other carbazole derivatives, it offers a balance of electronic properties and structural stability, making it suitable for use in advanced materials and electronic devices .

Properties

IUPAC Name

9-hexylcarbazole-3,6-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-2-3-4-5-10-21-19-8-6-15(13-22)11-17(19)18-12-16(14-23)7-9-20(18)21/h6-9,11-14H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBOYZMHOSWKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595554
Record name 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262291-69-0
Record name 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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